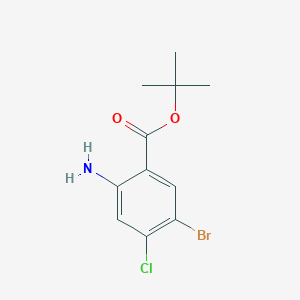

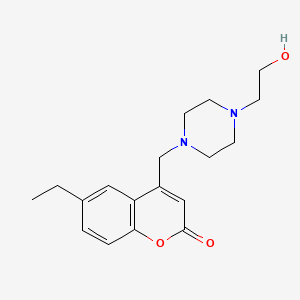

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-mesitylacetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a unique method and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

Antiproliferative and Anti-inflammatory Agents : A closely related compound, "5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles," has been synthesized and evaluated for its anti-inflammatory and anti-proliferative activities. It demonstrated significant activity against the proliferation of human cancer cell lines and inflammation in rat paw edema, establishing a structure-activity relationship (SAR) and a correlation between these activities (Rapolu et al., 2013).

Antimicrobial Evaluation : Derivatives of 1,3,4-oxadiazole, similar to the compound , have been prepared and evaluated for antimicrobial and hemolytic activity. These compounds showed significant activity against various microbial species and displayed less toxicity, suggesting potential for further biological screening (Gul et al., 2017).

Antibacterial Study : N-substituted derivatives of 1,3,4-oxadiazole have been synthesized and subjected to antibacterial study, showing moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Activity as EGFR and COX-2 Inhibitors : New indole-based 1,3,4-oxadiazoles have been designed and synthesized as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), crucial enzymes in cancer management. These compounds showed significant cytotoxic effects on various human carcinoma cell lines, presenting them as potential candidates for clinical investigations in cancer treatment (Sever et al., 2020).

Anticonvulsant Evaluation : Derivatives of indoline, including functionalized aryloxadiazole amine and benzothiazole acetamide, have been synthesized and evaluated for anticonvulsant activities. This research underlines the potential application of oxadiazole derivatives in developing new anticonvulsant drugs (Nath et al., 2021).

Antitubercular Potential : A derivative compound containing 1,3,4-oxadiazol has been investigated for its potential as an antitubercular agent, showing promise in inhibiting the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

Synthesis and Evaluation of Schiff Bases for Antioxidant and Antimicrobial Activities : Schiff bases containing indole moiety, derived from 1,3,4-oxadiazoles, have been synthesized and evaluated, displaying significant antioxidant and antimicrobial activities (Saundane & Mathada, 2015).

Propiedades

IUPAC Name |

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-14(2)23-26-27-24(30-23)20-12-18-8-6-7-9-19(18)28(20)13-21(29)25-22-16(4)10-15(3)11-17(22)5/h6-12,14H,13H2,1-5H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANRHWZMKNHEQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)